3,4-Dibenzyltoluene 3,4-Dibenzyltoluene
Brand Name: Vulcanchem
CAS No.: 128753-30-0
VCID: VC16999196
InChI: InChI=1S/C21H20/c1-17-12-13-20(15-18-8-4-2-5-9-18)21(14-17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
SMILES:
Molecular Formula: C21H20
Molecular Weight: 272.4 g/mol

3,4-Dibenzyltoluene

CAS No.: 128753-30-0

Cat. No.: VC16999196

Molecular Formula: C21H20

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dibenzyltoluene - 128753-30-0

Specification

CAS No. 128753-30-0
Molecular Formula C21H20
Molecular Weight 272.4 g/mol
IUPAC Name 1,2-dibenzyl-4-methylbenzene
Standard InChI InChI=1S/C21H20/c1-17-12-13-20(15-18-8-4-2-5-9-18)21(14-17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
Standard InChI Key KPONZMLBSOZSHI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

3,4-Dibenzyltoluene (CAS 29589-57-9) is an aromatic hydrocarbon with the molecular formula C₂₁H₂₀ and a molar mass of 272.384 g/mol . Its structure consists of a central toluene ring substituted with benzyl groups at the 3- and 4-positions relative to the methyl group (Figure 1). This arrangement confers a density of 1.0±0.1 g/cm³ and a boiling point of 397.6±32.0°C at standard pressure . The compound’s high logP value (7.02) indicates significant hydrophobicity, making it suitable for non-aqueous applications such as heat transfer fluids .

Table 1: Fundamental Physicochemical Properties of 3,4-Dibenzyltoluene

PropertyValueSource
Molecular FormulaC₂₁H₂₀
Molecular Weight272.384 g/mol
Density1.0±0.1 g/cm³
Boiling Point397.6±32.0°C
Flash Point189.8±19.2°C
Vapor Pressure0.0±0.4 mmHg (25°C)
LogP7.02

Synthesis and Reaction Mechanisms

Friedel–Crafts Alkylation

3,4-DBT is synthesized via Friedel–Crafts alkylation, where toluene reacts with benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . The reaction proceeds through electrophilic aromatic substitution, with the first benzylation preferentially occurring at the para position relative to the methyl group. Subsequent benzylation at the meta position yields 3,4-DBT as a major product due to steric and electronic effects .

Table 2: Optimized Synthesis Conditions for 3,4-Dibenzyltoluene

ParameterValueSource
CatalystAlCl₃
SolventDichloromethane
Reaction Temperature0°C to Room Temperature
Yield70%
Purity (Post-Purification)>98% (Flash Chromatography)

The synthetic route involves quenching the reaction with triethylsilane and boron trifluoride etherate, followed by purification via flash chromatography (petroleum ether/ethyl acetate, 98:2) . Nuclear magnetic resonance (NMR) analysis confirms the structure, with distinct aromatic proton resonances at 7.29–6.96 ppm and methylene (CH₂) signals at 3.92 ppm .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) reveals a multiplet at 7.29–6.96 ppm (13H, aromatic protons), a singlet at 3.92 ppm (4H, CH₂-Ph), and a singlet at 2.31 ppm (3H, CH₃) . ¹³C NMR (75 MHz, CDCl₃) corroborates the structure with signals at 141.0, 140.8, and 136.2 ppm for substituted aromatic carbons and 39.1 ppm for the methylene carbons .

Raman Spectroscopy

Raman spectra of 3,4-DBT exhibit characteristic vibrations at 1,002 cm⁻¹ (C–H bending), 1,604 cm⁻¹ (aromatic C=C stretching), and 3,067 cm⁻¹ (aromatic C–H stretching) . These bands differentiate it from isomers such as 2,4-DBT and 3,5-DBT, which show shifts due to varying substitution patterns .

Gas Chromatography–Mass Spectrometry (GC–MS)

GC–MS analysis identifies 3,4-DBT via a retention time of 5.803 minutes and a molecular ion peak at m/z 272.1565 . Fragmentation patterns include losses of CH₃ (m/z 257) and xylyl radicals (m/z 167), consistent with its benzyl-substituted structure .

Thermophysical and Kinetic Behavior

3,4-DBT demonstrates thermal stability up to 400°C, with a vapor pressure of 0.0±0.4 mmHg at 25°C . Its hydrogenation kinetics, critical for LOHC applications, are slower compared to ortho-substituted isomers due to steric hindrance around the aromatic rings . Fast-GC methods developed by recent studies enable rapid monitoring of hydrogenation degrees, with 3,4-DBT showing a 15% lower reaction rate than 2,4-DBT under identical conditions .

Applications as a Liquid Organic Hydrogen Carrier (LOHC)

As a component of commercial heat transfer oils (e.g., Marlotherm SH), 3,4-DBT stores hydrogen via reversible hydrogenation–dehydrogenation cycles . Its fully hydrogenated form, H₁₂-DBT, achieves a hydrogen capacity of 6.2 wt%, though kinetic limitations necessitate catalytic optimization . Comparative studies highlight 3,4-DBT’s balance between storage capacity and thermal stability, making it a viable candidate for large-scale energy systems .

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